Diglycolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

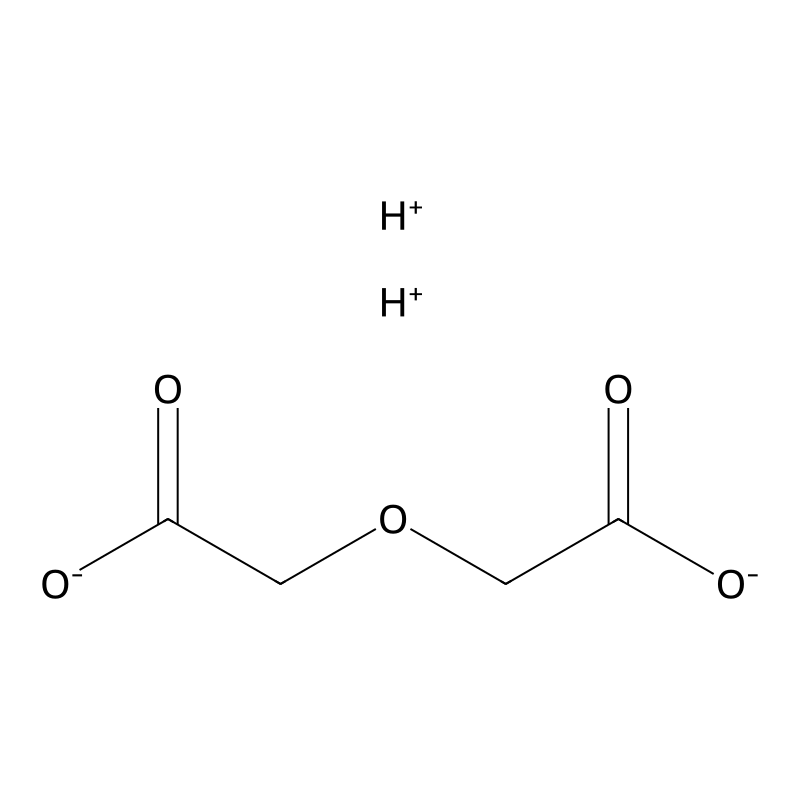

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Diethylene Glycol (DEG) Toxicity:

Diglycolic acid is a metabolite of DEG, a common industrial solvent. DEG poisoning can cause kidney damage, and research suggests diglycolic acid may play a role in this process. Studies investigate how diglycolic acid is transported into and affects kidney cells, aiming to understand the mechanisms of DEG toxicity and develop potential treatments [, ].

Development of Biodegradable Polymers:

Diglycolic acid can be incorporated into the synthesis of biodegradable polymers. These polymers have potential applications in various fields, including drug delivery, tissue engineering, and environmental remediation due to their ability to degrade naturally over time [, ].

Diglycolic acid, also known as 2-hydroxyethylmalonic acid, is an aliphatic dicarboxylic acid with the chemical formula . It is characterized by two carboxylic acid groups and a hydroxyl group, placing its acidity between that of acetic acid and oxalic acid. This compound is primarily formed as a metabolite during the oxidation of diethylene glycol in the human body, which can lead to severe toxic effects, including acute renal failure and other complications if exposure occurs . Diglycolic acid appears as a white, odorless solid that is highly soluble in water and can crystallize into monoclinic prisms .

- Oxidation: It can be produced through the oxidation of diethylene glycol using concentrated nitric acid or through air oxidation with catalysts like platinum. The yields from these processes vary, with optimized methods achieving up to 99% yield .

- Decomposition: Under certain conditions, diglycolic acid can decompose to form smaller molecules or react with other compounds to form esters.

- Chelation: Diglycolic acid has a notable ability to chelate calcium ions, which contributes to its biological activity and toxicity .

As a metabolite of diethylene glycol, diglycolic acid exhibits significant biological activity, particularly in the context of nephrotoxicity. Studies have shown that it induces necrosis in human proximal tubule cells by disrupting mitochondrial function and depleting adenosine triphosphate levels. This mechanism is believed to be due to its ability to chelate calcium, leading to mitochondrial dysfunction . Additionally, diglycolic acid has been implicated in inflammation and cellular stress responses in neuroblastoma cells, further highlighting its toxicological significance .

Diglycolic acid can be synthesized through various methods:

- Oxidation of Diethylene Glycol:

- Using concentrated nitric acid (historically reported by A. Wurtz) or air oxidation with platinum catalysts.

- Multi-stage processes can improve yields significantly.

- Heating Chloroacetic Acid:

- Barium Hydroxide Method:

- Involves using barium hydroxide as an alkaline medium, yielding diglycolic acid after subsequent acidification.

These methods vary in efficiency and practicality for industrial applications.

Diglycolic acid has several important applications:

- Plasticizers: It is used as a diester component in polyvinyl chloride formulations, serving as a softener comparable to di-n-octyl phthalate.

- Biodegradable Polymers: It is utilized in producing biocompatible polyesters for medical applications such as tissue adhesives and implant materials.

- Descaling Agents: Basic solutions of diglycolic acid are effective for removing limescale deposits in various industrial systems .

Research has focused on the interactions of diglycolic acid with biological systems:

- Calcium Chelation: Diglycolic acid's ability to chelate calcium ions has been studied extensively due to its implications in renal toxicity and mitochondrial dysfunction.

- Mitochondrial Dysfunction: Studies indicate that diglycolic acid disrupts mitochondrial respiration and membrane potential, leading to cell death through necrosis rather than apoptosis .

These interactions underscore the compound's potential risks associated with exposure.

Several compounds share structural or functional similarities with diglycolic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Glycolic Acid | Contains one carboxylic group | Used in skincare products for exfoliation |

| Malonic Acid | Two carboxylic groups | Acts as a building block for various syntheses |

| Lactic Acid | One carboxylic group | Important in fermentation processes |

| Succinic Acid | Two carboxylic groups | Involved in the citric acid cycle |

| Citric Acid | Three carboxylic groups | Central role in metabolism and food preservation |

Diglycolic acid stands out due to its specific metabolic pathway from diethylene glycol and its unique toxicological profile related to renal function.

Historical Development and Traditional Methods

The synthesis of diglycolic acid dates back to 1861 when A. Wurtz first reported the oxidation of diethylene glycol (DEG) with concentrated nitric acid. This traditional method remained the industrial standard for many decades despite significant drawbacks. The nitric acid oxidation pathway requires substantial quantities of concentrated nitric acid (typically 60-70%) and generates environmentally harmful nitrous oxide gases as byproducts.

In conventional nitric acid oxidation, the process involves several stages conducted at approximately 70°C, often with the addition of oxidation catalysts such as vanadium(V) oxide to improve efficiency. While single-stage processes typically achieve yields of only 58-60%, multi-stage processes incorporating crystallization steps and recycling of mother liquors can reach theoretical yields up to 99% based on diethylene glycol consumption.

Aerobic Oxidation Systems

Environmental concerns and economic considerations have driven the development of alternative oxidation methods using air or oxygen as the primary oxidant. Aerobic oxidation systems offer significant advantages, eliminating the need for expensive nitric acid and preventing the formation of toxic nitrous gases.

A comparison of the oxidation pathways reveals striking differences in environmental impact, as shown in Table 1:

| Parameter | Nitric Acid Oxidation | Aerobic Oxidation |

|---|---|---|

| Primary oxidant | HNO₃ (60-70%) | O₂/Air |

| Catalyst required | Vanadium(V) oxide | Platinum-based |

| Maximum yield | 99% (multi-stage) | 93-95% |

| Byproducts | NOx gases | Minimal |

| Environmental impact | High | Low |

| Process complexity | High (multiple stages) | Moderate |

| Temperature | 70°C | 40-50°C |

The aerobic oxidation of diethylene glycol typically employs platinum catalysts supported on carbon in aqueous media. A representative process involves dispersing air through an aqueous solution containing approximately 10-15% diethylene glycol and 5% platinum on carbon catalyst at 50°C for 24 hours, resulting in yields exceeding 93% with product purity of 98.5%.

Metabolic Conversion Pathways from Diethylene Glycol to Nephrotoxic Metabolites

Diethylene glycol, a solvent used in industrial and consumer products, undergoes hepatic metabolism to yield two primary metabolites: 2-hydroxyethoxyacetic acid and diglycolic acid [1] [2]. While diethylene glycol itself exhibits limited toxicity, its conversion to diglycolic acid via alcohol dehydrogenase and aldehyde dehydrogenase enzymes marks the critical step in initiating nephrotoxicity [7] [8]. In vitro studies using human proximal tubule cells demonstrate that diglycolic acid accumulates in renal tissues at concentrations exceeding 25 mmol/l, directly correlating with cytotoxic effects [1] [8].

The structural similarity of diglycolic acid to endogenous dicarboxylates, such as succinate and α-ketoglutarate, facilitates its uptake into renal cells through sodium-dependent dicarboxylate transporters (NaDC-1 and NaDC-3) [9]. This transport mechanism explains the selective accumulation of diglycolic acid in proximal tubules, where it reaches concentrations sufficient to disrupt intracellular processes. Notably, 2-hydroxyethoxyacetic acid, the co-metabolite of diglycolic acid, shows no cytotoxic activity even at elevated concentrations, confirming diglycolic acid as the sole nephrotoxic agent in diethylene glycol poisoning [1] [8].

Mitochondrial Dysfunction via Calcium Chelation and Respiratory Chain Inhibition

Diglycolic acid induces mitochondrial collapse through dual mechanisms: chelation of intracellular calcium and inhibition of the electron transport chain. Experimental models reveal that diglycolic acid binds free calcium ions, reducing their availability for critical metabolic enzymes and disrupting mitochondrial membrane potential [10]. This chelation effect synergizes with its direct inhibition of succinate dehydrogenase (Complex II), a key component of the citric acid cycle and respiratory chain [8] [10].

In human proximal tubule cells, exposure to diglycolic acid decreases oxygen consumption rates by over 60% within 4 hours, accompanied by a 90% depletion of adenosine triphosphate stores [8] [10]. The resultant energy crisis triggers necrotic cell death, characterized by loss of plasma membrane integrity and release of intracellular contents. Reactive oxygen species production increases threefold in these cells, further exacerbating oxidative damage to lipids and proteins [8]. Unlike apoptotic pathways, caspase-3 activity remains unaffected, underscoring the predominance of necrosis in diglycolic acid toxicity [1] [8].

Proximal Tubular Necrosis: In Vitro Models Using Human Renal Cells

Primary cultures of human proximal tubule cells have elucidated the sequence of events leading to diglycolic acid-induced necrosis. At concentrations above 25 mmol/l, diglycolic acid causes dose-dependent cell death, with 50% viability loss occurring within 12 hours [1] [8]. Morphological changes include cytoplasmic vacuolization, mitochondrial swelling, and disintegration of brush border membranes—features consistent with clinical observations of acute tubular necrosis [2] [8].

Transport inhibition studies demonstrate that pretreatment with N-(p-amylcinnamoyl)anthranilic acid, a NaDC-1 transporter blocker, reduces diglycolic acid uptake by 75% and decreases cytotoxicity by 60% [9]. Similarly, siRNA knockdown of NaDC-1 expression diminishes diglycolic acid toxicity by 40%, confirming the transporter’s role in mediating intracellular accumulation [9]. These models provide mechanistic insights into why diglycolic acid selectively targets proximal tubules despite systemic distribution following diethylene glycol ingestion.

Forensic Detection Methods in Biological Matrices Post-Intoxication

Identifying diglycolic acid in biological specimens remains challenging due to its rapid renal clearance and variable distribution across tissues. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) achieves detection limits of 1 µg/ml in whole blood and 5 µg/g in solid organs, enabling postmortem identification even when antemortem blood samples test negative [6]. In a 2019 Brazilian poisoning outbreak involving contaminated beer, GC-MS/MS detected diglycolic acid concentrations ranging from 2 to 108 µg/ml in victims’ blood, with persistent residues found in cerebrospinal fluid and vitreous humor up to 72 hours post-ingestion [6].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been adapted for food matrices, detecting diglycolic acid residues in carboxymethyl cellulose-containing products at parts-per-billion levels [5]. These techniques employ weak anion exchange solid-phase extraction to isolate diglycolic acid from complex biological matrices, followed by chromatographic separation using hydrophilic interaction liquid chromatography [5] [6]. Forensic applications prioritize alternative matrices such as urine and kidney tissue, where diglycolic acid’s longer half-life facilitates retrospective diagnosis of diethylene glycol exposure [6] [10].

Poly(butylene terephthalate/diglycolate) Systems for Marine Degradation

The development of poly(butylene terephthalate/diglycolate) (PBDT) copolymers represents a breakthrough in marine-degradable packaging materials [1] [2]. These novel copolyesters are synthesized by introducing diglycolic acid units into the poly(butylene terephthalate) backbone, creating materials with remarkable seawater degradation properties.

PBDT copolymers exhibit superior mechanical properties compared to conventional biodegradable polymers, with tensile strengths exceeding 23.4 MPa and elastic moduli ranging from 95-610 MPa [1] [2]. The hydrophilicity of these materials is significantly enhanced through the presence of ether bonds in the diglycolic acid segments, which facilitates water penetration and accelerates hydrolysis processes.

In marine environments, PBDT copolymers demonstrate exceptional degradation performance. Research has shown that these materials achieve 16% weight loss after 30 days in seawater, with copolymers containing diglycolic acid segments of 20% or higher showing particularly rapid degradation in phosphate buffered saline and enzymatic solutions [1] [2]. The degradation mechanism has been thoroughly characterized using proton nuclear magnetic resonance spectroscopy, scanning electron microscopy, and gel permeation chromatography, revealing that the diglycolic acid units serve as preferential hydrolysis sites.

Synergistic Effects with Succinic Acid in PBSDT Copolymers

The development of poly(butylene succinate diglycolate terephthalate) (PBSDT) copolymers demonstrates remarkable synergistic effects when diglycolic acid is combined with succinic acid in the polymer backbone [3]. These copolyesters exhibit the fastest crystallization rates among reported aliphatic-aromatic copolyesters, with minimum crystallization half-times of less than 15 seconds under isothermal conditions.

The synergistic modification approach enables the production of materials with exceptional mechanical properties, including elastic moduli exceeding 120 MPa and tensile strengths greater than 25 MPa [3]. These values significantly surpass those of commercial poly(butylene adipate-co-terephthalate) (PBAT), making PBSDT copolymers attractive alternatives for high-performance packaging applications.

The molecular similarity between diglycolic acid and succinic acid segments, reflected in comparable segmental rigidity and domain sizes, contributes to the exceptional properties of these materials [3]. Both segments exhibit similar melting temperatures and mechanical properties, while the oxygen heteroatom in diglycolic acid provides additional hydrophilicity and stronger intermolecular interactions. This structural feature significantly influences crystal growth rates and environmental degradation behavior.

Crystallization Kinetics and Barrier Property Enhancements

The incorporation of diglycolic acid into polymer systems profoundly affects crystallization kinetics and barrier properties. Research on poly(glycolic acid) demonstrates that materials containing glycolic acid units exhibit exceptionally fast crystallization rates, with the fastest crystallization occurring at 130°C with a minimum half-time of 4.28 seconds [4]. This rapid crystallization is attributed to the high molecular mobility of polymer chains and dense molecular packing in the crystalline phase.

PBSDT copolymers containing diglycolic acid show superior gas barrier performance, achieving permeability values 20 times better than PBAT and 4 times better than polylactic acid [3]. The enhanced barrier properties are attributed to strong intermolecular interactions and compact molecular structure facilitated by the diglycolic acid units. These materials also demonstrate superior performance compared to PBAT/PLA blends, indicating the effectiveness of the copolymerization approach.

The crystallization mechanism in diglycolic acid-containing polymers involves the formation of hydrogen bonds and intermolecular interactions that promote ordered molecular packing. The ether bonds in diglycolic acid segments provide additional flexibility while maintaining the ability to form crystalline domains, resulting in materials with balanced mechanical properties and processability.

Antibacterial Functionalization Through Metal Nanoparticle Integration

The integration of metal nanoparticles into diglycolic acid-containing polymers creates multifunctional materials with enhanced antibacterial properties. Research has demonstrated that PBDT copolymers can be effectively functionalized with silver-based nanoparticles, including silver chloride (Ag@AgCl) nanoparticles and chitosan nanoparticles (CHNP) [1] [2].

Silver chloride nanoparticles at concentrations as low as 1.0 weight percent provide excellent antibacterial activity against gram-negative Escherichia coli bacteria without sacrificing the thermal and mechanical properties of the parent PBDT polymer [1] [2]. Similarly, chitosan nanoparticles at 8.0 weight percent concentration demonstrate effective antimicrobial activity while maintaining the performance characteristics of the base polymer.

The antibacterial mechanism involves the controlled release of silver ions from the nanoparticles, which interact with bacterial cell walls and disrupt cellular processes [5]. The diglycolic acid segments in the polymer matrix facilitate the dispersion of nanoparticles and may contribute to the controlled release of active species through their hydrophilic nature.

Metal nanoparticle functionalization represents a significant advancement in developing antimicrobial packaging materials that can address food safety concerns while maintaining biodegradability. The combination of marine degradation properties and antibacterial functionality makes these materials particularly suitable for applications where both environmental sustainability and antimicrobial protection are required.

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 191 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 190 of 191 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (83.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (82.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant